3-{10-[2-(4-Methylphenoxy)ethyl]-4-oxo-4,10-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-yl}propanoic acid
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Overview
Description
3-{10-[2-(4-methylphenoxy)ethyl]-4-oxo-4,10-dihydro[1,2,4]triazino[4,3-a][1,3]benzimidazol-3-yl}propanoic acid is a complex organic compound that belongs to the class of triazino-benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{10-[2-(4-methylphenoxy)ethyl]-4-oxo-4,10-dihydro[1,2,4]triazino[4,3-a][1,3]benzimidazol-3-yl}propanoic acid typically involves multi-step organic reactions. The starting materials often include 4-methylphenol, ethyl bromoacetate, and various triazino-benzimidazole intermediates. The reaction conditions usually require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3). The process involves nucleophilic substitution, cyclization, and esterification reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
3-{10-[2-(4-methylphenoxy)ethyl]-4-oxo-4,10-dihydro[1,2,4]triazino[4,3-a][1,3]benzimidazol-3-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like K2CO3.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-{10-[2-(4-methylphenoxy)ethyl]-4-oxo-4,10-dihydro[1,2,4]triazino[4,3-a][1,3]benzimidazol-3-yl}propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 3-{10-[2-(4-methylphenoxy)ethyl]-4-oxo-4,10-dihydro[1,2,4]triazino[4,3-a][1,3]benzimidazol-3-yl}propanoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 10-[2-(4-methylphenoxy)ethyl]-3-phenyl-[1,2,4]triazino[4,3-a]benzimidazol-4-one
- [1,2,4]triazolo[4,3-a]pyrazine derivatives
Uniqueness
3-{10-[2-(4-methylphenoxy)ethyl]-4-oxo-4,10-dihydro[1,2,4]triazino[4,3-a][1,3]benzimidazol-3-yl}propanoic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a triazino-benzimidazole core with a propanoic acid side chain makes it a versatile compound for various applications .
Properties
Molecular Formula |
C21H20N4O4 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
3-[10-[2-(4-methylphenoxy)ethyl]-4-oxo-[1,2,4]triazino[4,3-a]benzimidazol-3-yl]propanoic acid |
InChI |
InChI=1S/C21H20N4O4/c1-14-6-8-15(9-7-14)29-13-12-24-17-4-2-3-5-18(17)25-20(28)16(10-11-19(26)27)22-23-21(24)25/h2-9H,10-13H2,1H3,(H,26,27) |
InChI Key |
MTDZVVKCCHFBHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N4C2=NN=C(C4=O)CCC(=O)O |
Origin of Product |
United States |
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